ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylate ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 28731-96-6
VCID: VC21524311
InChI: InChI=1S/C11H11NO3S/c1-2-15-11(14)9-10(13)12-7-5-3-4-6-8(7)16-9/h3-6,9H,2H2,1H3,(H,12,13)
SMILES: CCOC(=O)C1C(=O)NC2=CC=CC=C2S1
Molecular Formula: C11H11NO3S
Molecular Weight: 237.28g/mol

ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylate

CAS No.: 28731-96-6

Cat. No.: VC21524311

Molecular Formula: C11H11NO3S

Molecular Weight: 237.28g/mol

* For research use only. Not for human or veterinary use.

ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylate - 28731-96-6

Specification

CAS No. 28731-96-6
Molecular Formula C11H11NO3S
Molecular Weight 237.28g/mol
IUPAC Name ethyl 3-oxo-4H-1,4-benzothiazine-2-carboxylate
Standard InChI InChI=1S/C11H11NO3S/c1-2-15-11(14)9-10(13)12-7-5-3-4-6-8(7)16-9/h3-6,9H,2H2,1H3,(H,12,13)
Standard InChI Key JTPWXHVRRAHTHX-UHFFFAOYSA-N
SMILES CCOC(=O)C1C(=O)NC2=CC=CC=C2S1
Canonical SMILES CCOC(=O)C1C(=O)NC2=CC=CC=C2S1

Introduction

Structural and Chemical Properties

Molecular Identification

Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylate is precisely identified through several standard chemical identifiers. This compound is registered with CAS number 28731-96-6, which serves as its unique chemical identifier in scientific literature and databases. The molecular formula of this compound is C11H11NO3S, indicating its atomic composition consisting of 11 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom. The molecular weight of the compound is 237.28 g/mol, which is important for various chemical calculations and analyses.

Physicochemical Properties

The compound exhibits a range of physicochemical properties that define its behavior in different environments and influence its potential applications. These properties have been computed and documented to better understand the compound's behavior in various systems. Table 1 summarizes the key physicochemical properties of ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylate.

Table 1: Physicochemical Properties of Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylate

PropertyValue
Molecular Weight237.28 g/mol
XLogP31.9
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count3
Exact Mass237.04596439
Topological Polar Surface Area80.7
Heavy Atom Count16
Complexity295
Undefined Atom Stereocenter Count1
Covalently-Bonded Unit Count1

These properties indicate that ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylate has moderate lipophilicity (XLogP3 of 1.9), allowing for potential membrane permeability, which is essential for biological activity . The presence of one hydrogen bond donor and four hydrogen bond acceptors suggests that the compound can participate in hydrogen bonding, an important factor in protein-ligand interactions . The topological polar surface area of 80.7 provides insight into the compound's ability to permeate cell membranes, with values below 140 Ų generally indicating good cell membrane permeability .

Synthesis Methodologies

Traditional Synthesis Routes

The synthesis of ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylate typically involves multi-step reactions starting from simpler precursors. Traditional synthetic routes have been developed to efficiently produce this compound with good yields and purity. The synthesis generally begins with appropriate starting materials that can be transformed through several chemical reactions to yield the target benzothiazine structure. These multi-step processes often require careful control of reaction conditions to ensure the formation of the desired product while minimizing unwanted side reactions.

Modern Synthetic Approaches

Contemporary approaches to synthesizing ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylate focus on improving reaction efficiency, increasing yields, and enhancing the purity of the final product. Modern synthetic methods may incorporate catalysts, alternative solvents, or different reaction conditions to optimize the production process. These advancements in synthetic methodology contribute to more cost-effective and environmentally friendly production of the compound, which is important for its potential industrial applications and research use.

Biological Activities

Anti-inflammatory and Analgesic Properties

Research has demonstrated that compounds related to ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylate exhibit significant anti-inflammatory and analgesic activities. Studies have shown that certain derivatives possess anti-inflammatory and pain-relieving properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) such as Piroxicam and Meloxicam. The pharmacological evaluation of these compounds typically involves carrageenan-induced edema models in laboratory animals, which are standard methods for assessing anti-inflammatory efficacy. The structural features of the benzothiazine ring system, along with the carboxylate and keto functional groups, likely contribute to these biological activities through interactions with relevant cellular targets.

Enzyme Inhibition Activities

Recent investigations have focused on the potential of ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylate derivatives as enzyme inhibitors, particularly as acetylcholinesterase inhibitors. These inhibitors play a crucial role in the treatment of neurodegenerative diseases such as Alzheimer's disease by preventing the breakdown of acetylcholine, an important neurotransmitter involved in memory and cognitive function. The ability of these compounds to inhibit acetylcholinesterase makes them promising candidates for developing treatments for neurodegenerative disorders, where maintaining adequate levels of acetylcholine is beneficial for preserving cognitive function.

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